

# An In-depth Technical Guide to the Physicochemical Properties of 2-Aminobenzoxazole

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## Compound of Interest

Compound Name: 2-Aminobenzoxazole

Cat. No.: B146116

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## Introduction

**2-Aminobenzoxazole** is a heterocyclic aromatic organic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery. Its unique structure, comprising a fusion of benzene and oxazole rings with an amino group at the 2-position, imparts a range of interesting biological activities. Derivatives of **2-aminobenzoxazole** have been investigated for their potential as antifungal, anticancer, and anti-inflammatory agents.<sup>[1][2]</sup> Notably, specific derivatives have been identified as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, highlighting their therapeutic potential. This guide provides a comprehensive overview of the core physicochemical properties of **2-aminobenzoxazole**, detailed experimental protocols for their determination, and insights into its biological significance.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-aminobenzoxazole** is presented below. These parameters are critical for understanding its behavior in biological systems and for its application in drug design and development.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O	[3][4]
Molecular Weight	134.14 g/mol	[3][4]
Appearance	White to off-white or light brown crystalline powder	[3]
Melting Point	128-133 °C	[3][4]
Boiling Point	~278-294 °C (Predicted/Calculated)	
pKa	~4.5	[5]
LogP	1.5 (Computed)	[6]
Solubility	Soluble in alcohols (e.g., ethanol) and dimethyl sulfoxide (DMSO). Limited solubility in non-polar solvents like hexane and benzene.	

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-aminobenzoxazole** are crucial for its application in research and development.

### Synthesis of 2-Aminobenzoxazole

Several synthetic routes to **2-aminobenzoxazole** have been reported. A common and effective method involves the cyclization of 2-aminophenol with a cyanating agent.[7][8]

Method 1: Cyclization using a Non-hazardous Cyanating Agent[7][8]

This method utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a safer alternative to the highly toxic cyanogen bromide.

- Reactants: o-aminophenol, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), and a Lewis acid (e.g., BF<sub>3</sub>·Et<sub>2</sub>O).

- Solvent: 1,4-dioxane.
- Procedure:
  - Dissolve o-aminophenol and NCTS in 1,4-dioxane.
  - Add the Lewis acid dropwise to the mixture.
  - Reflux the reaction mixture for 24-30 hours, monitoring the progress by thin-layer chromatography (TLC).
  - After completion, cool the mixture and quench with a saturated solution of sodium bicarbonate.
  - Extract the product with an organic solvent such as ethyl acetate.
  - Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
  - Purify the crude product by column chromatography.

#### Method 2: One-pot Amination via Smiles Rearrangement[7][8]

This approach involves the intramolecular Smiles rearrangement of an activated benzoxazole-2-thiol.

- Reactants: Benzoxazole-2-thiol, an amine, and chloroacetyl chloride.
- Base: A non-nucleophilic base such as triethylamine ( $\text{Et}_3\text{N}$ ).
- Procedure:
  - Combine benzoxazole-2-thiol and the desired amine in a suitable solvent.
  - Add the base to the mixture.
  - Introduce chloroacetyl chloride to initiate the reaction.

- The reaction proceeds via an intramolecular Smiles rearrangement to yield the N-substituted **2-aminobenzoxazole**.

## Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy[9][10]

- Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- Sample Preparation: Samples are dissolved in a deuterated solvent, commonly DMSO-d<sub>6</sub>.
- Referencing: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent peak.
- Typical Spectra:
  - <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):  $\delta$  7.35 (s, 2H, NH<sub>2</sub>), 7.30 (d,  $J$  = 7.8 Hz, 1H), 7.19 (d,  $J$  = 7.3 Hz, 1H), 7.08 (t,  $J$  = 7.7 Hz, 1H), 6.99 (t,  $J$  = 7.5 Hz, 1H).
  - <sup>13</sup>C NMR data is also used for structural confirmation.

Infrared (IR) Spectroscopy[10]

- Instrumentation: FTIR spectrophotometer.
- Sample Preparation: Samples are typically prepared as KBr pellets.
- Analysis: The IR spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretching for the amine group and C=N stretching for the oxazole ring.

UV-Visible (UV-Vis) Spectroscopy[11][12]

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation: Solutions of **2-aminobenzoxazole** derivatives are prepared in a suitable solvent, such as ethanol, at a known concentration (e.g., 10<sup>-4</sup> M).

- Procedure: The absorption spectrum is recorded over a wavelength range of 200-600 nm. The maximum absorption wavelength ( $\lambda_{\text{max}}$ ) is determined. For some 2-(2'-hydroxyphenyl)benzoxazole derivatives,  $\lambda_{\text{max}}$  values have been observed in the UVA range (336 to 374 nm).[11][12]

## Biological Activity and Signaling Pathways

**2-Aminobenzoxazole** derivatives have garnered significant interest due to their diverse biological activities.

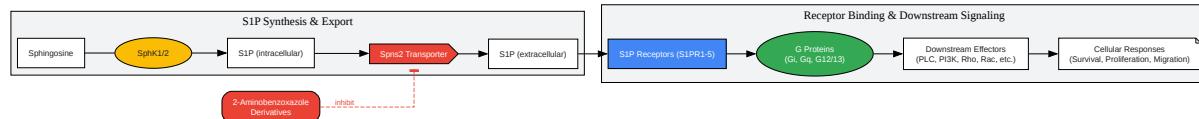
### Antifungal Activity

Several studies have demonstrated the potent antifungal activity of **2-aminobenzoxazole** derivatives against various phytopathogenic fungi.[1] Structure-activity relationship studies have shown that substitutions on the benzoxazole core can significantly influence the antifungal efficacy.

### Inhibition of Sphingosine-1-Phosphate (S1P) Transporter Spns2

A notable biological activity of certain **2-aminobenzoxazole** derivatives is their ability to inhibit the spinster homolog 2 (Spns2), a transporter responsible for the export of sphingosine-1-phosphate (S1P). S1P is a crucial signaling lipid that regulates numerous physiological processes, including immune cell trafficking, angiogenesis, and lymphocyte egress from lymphoid organs.[13][14] By inhibiting Spns2, these compounds can modulate S1P signaling, which has therapeutic implications for autoimmune diseases and certain cancers.

The S1P signaling pathway is initiated by the synthesis of S1P from sphingosine, a reaction catalyzed by sphingosine kinases (SphK1 and SphK2). S1P is then exported out of the cell by transporters like Spns2. Extracellular S1P binds to and activates a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.[13][15] The activation of these receptors triggers various downstream signaling cascades, influencing cell survival, proliferation, migration, and differentiation.

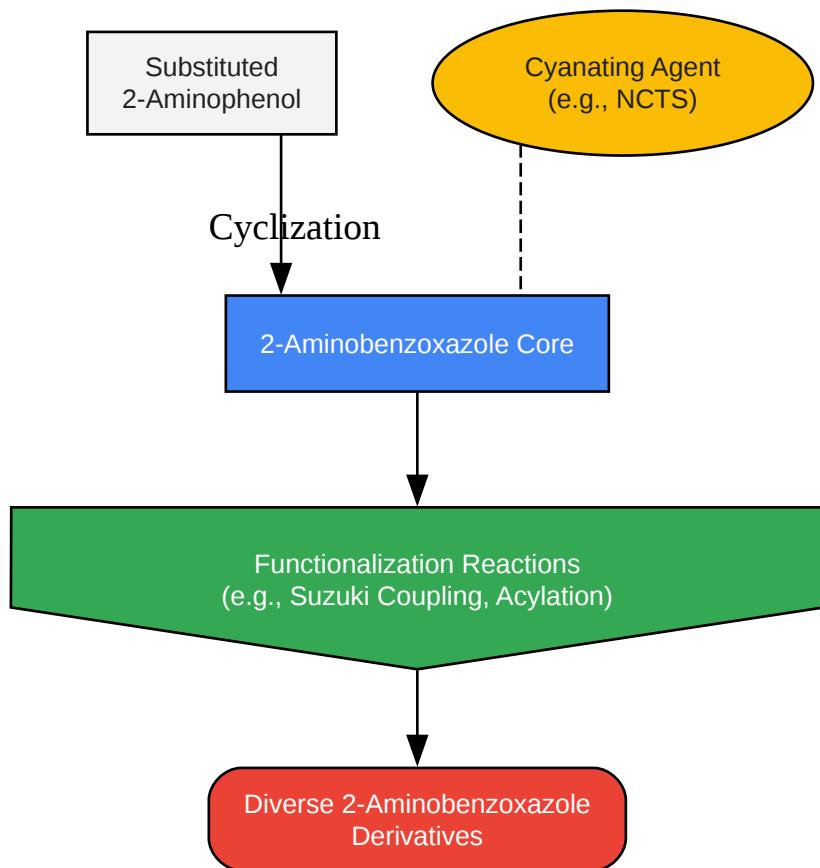


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Caption: S1P signaling pathway and the inhibitory action of **2-aminobenzoxazole** derivatives.

## General Synthetic Workflow

The synthesis of functionalized **2-aminobenzoxazole** derivatives often follows a modular approach, allowing for the introduction of various substituents to explore structure-activity relationships.



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Caption: General workflow for the synthesis of **2-aminobenzoxazole** derivatives.

## Conclusion

**2-Aminobenzoxazole** is a privileged scaffold in medicinal chemistry, possessing a rich set of physicochemical properties that make it an attractive starting point for the design of novel therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of its biological activity. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals working with this important class of compounds. Further exploration of its structure-activity relationships will undoubtedly lead to the discovery of new and potent drug candidates.

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